2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol
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Overview
Description
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol typically involves the reaction of 2-chlorophenylpiperazine with 4-methoxyphenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reaction time, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Bromophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol
- 2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol
- 2-(4-(2-Methylphenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol
Uniqueness
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol stands out due to the presence of the chlorine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C19H23ClN2O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-16-8-6-15(7-9-16)19(23)14-21-10-12-22(13-11-21)18-5-3-2-4-17(18)20/h2-9,19,23H,10-14H2,1H3 |
InChI Key |
GMYNJYKKXZNWHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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